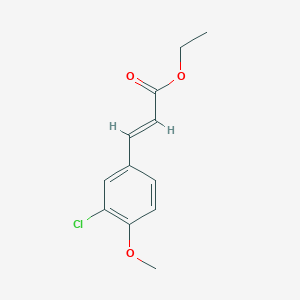

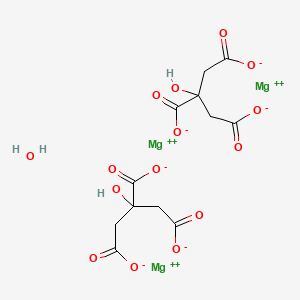

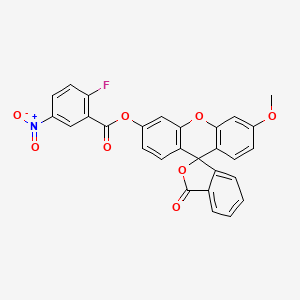

![molecular formula C9H7FN2O2 B6309110 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 2114651-73-7](/img/structure/B6309110.png)

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridine analogues can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed . This method is applicable to a variety of (hetero)aryl bromides as coupling partners .Molecular Structure Analysis

The molecular structure of “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is represented by the InChI code: 1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Some compounds synthesized using a ligand-free Pd(OAc)2 catalysed decarboxylative arylation method showed antibacterial activity against Staphylococcus aureus .Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.19 . It is a white solid and is stored at a temperature of 0-5°C . The IUPAC name for the compound is ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate .作用機序

Target of Action

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, also known as 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridine derivatives has been studied in the context of antituberculosis agents . Some of these derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been found to affect the biochemical pathways related to tuberculosis . .

Pharmacokinetics

The pharmacokinetics of imidazo[1,2-a]pyridine derivatives have been studied . For instance, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .

Result of Action

The result of the action of imidazo[1,2-a]pyridine derivatives has been studied in the context of antituberculosis agents . .

実験室実験の利点と制限

The use of 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% in lab experiments has several advantages. It is easy to synthesize and can be stored at room temperature. Additionally, it is inexpensive and has a high purity of 95%. However, it is important to note that 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is a highly reactive compound, and should be handled with care.

将来の方向性

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has a wide range of potential applications in the research and development of new drugs and other bioactive molecules. It could be used in the development of new fluorescent probes for the study of cellular processes, as well as in the synthesis of peptides and peptidomimetics. Additionally, it could be used in the development of new anti-cancer drugs and other bioactive molecules. Finally, it could be used in the development of new drug delivery systems, such as nanoparticles, for the targeted delivery of drugs to specific areas of the body.

合成法

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is synthesized by the reaction of imidazo[1,2-a]pyridine-3-carboxylic acid with 7-fluoro-1-methylimidazole in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature and yields a product with a purity of 95%.

科学的研究の応用

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is widely used in scientific research due to its ability to form strong bonds with other molecules. It is used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It is also used in the development of new fluorescent probes for the study of cellular processes. Additionally, 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is used in the synthesis of anti-cancer drugs and other bioactive molecules.

特性

IUPAC Name |

methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGJOUNOESUGIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

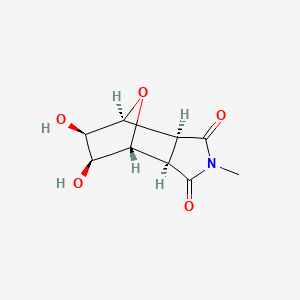

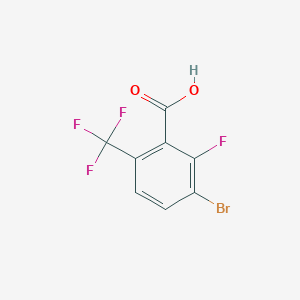

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

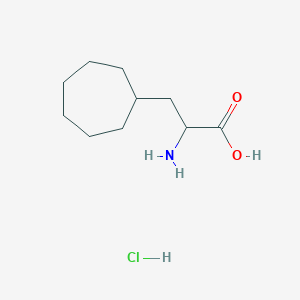

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)